(Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromene core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and substituted benzaldehydes.
Introduction of the tosylhydrazone group: The tosylhydrazone group is introduced by reacting the chromene derivative with p-toluenesulfonyl hydrazide under suitable conditions.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with 4-chloroaniline to form the desired carboxamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the tosylhydrazone and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized chromene derivatives, while reduction can lead to the formation of reduced chromene compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In cancer cells, the compound may induce apoptosis through the activation of specific signaling pathways and the inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-hydrazono)-2H-chromene-3-carboxamide: Similar structure but lacks the tosyl group.
(Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-benzylhydrazono)-2H-chromene-3-carboxamide: Contains a benzyl group instead of a tosyl group.
Uniqueness
(Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is unique due to the presence of the tosylhydrazone group, which may enhance its biological activity and stability compared to similar compounds. This structural feature can influence its reactivity and interaction with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2Z)-N-(4-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O5S/c1-15-6-12-19(13-7-15)34(30,31)28-27-24-20(23(29)26-18-10-8-17(25)9-11-18)14-16-4-3-5-21(32-2)22(16)33-24/h3-14,28H,1-2H3,(H,26,29)/b27-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQMQNYBORPFTG-PNHLSOANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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